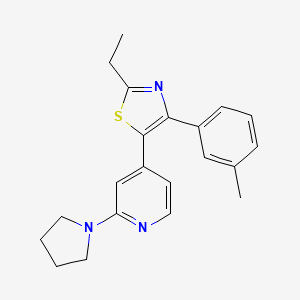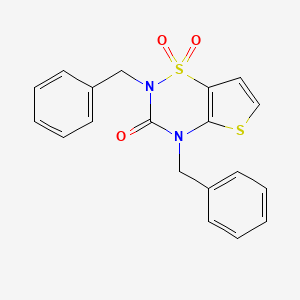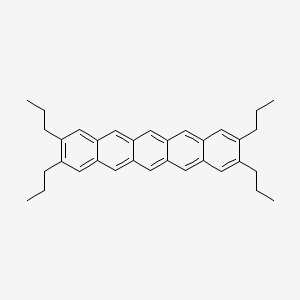
2,3,9,10-Tetrapropylpentacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,9,10-Tetrapropylpentacene is an organic compound belonging to the pentacene family, which is known for its applications in organic electronics Pentacenes are polycyclic aromatic hydrocarbons consisting of five linearly fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrapropylpentacene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a diketone or a quinone derivative.
Functional Group Introduction: The propyl groups are introduced at the 2, 3, 9, and 10 positions through alkylation reactions. This can be achieved using reagents like propyl bromide in the presence of a strong base.
Cyclization and Aromatization: The intermediate compounds undergo cyclization and aromatization reactions to form the pentacene core structure. This can be facilitated by using catalysts and specific reaction conditions, such as high temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as:
Batch Processing: Utilizing large-scale batch reactors to carry out the alkylation and cyclization reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques like column chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2,3,9,10-Tetrapropylpentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to the parent pentacene structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation reactions.
Reduced Pentacenes: Obtained from reduction reactions.
Halogenated Pentacenes: Produced through substitution reactions.
科学的研究の応用
2,3,9,10-Tetrapropylpentacene has several scientific research applications, including:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: Employed in organic solar cells due to its excellent charge transport properties.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 2,3,9,10-Tetrapropylpentacene involves its ability to interact with electronic and molecular systems. The compound’s extended π-conjugation allows for efficient charge transport and light absorption, making it suitable for electronic and photonic applications. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Pentacene: The parent compound with no alkyl substitutions.
2,3,9,10-Tetraethylpentacene: Similar structure with ethyl groups instead of propyl groups.
6,13-Diphenylpentacene: Substituted with phenyl groups at the 6 and 13 positions.
Uniqueness
2,3,9,10-Tetrapropylpentacene is unique due to its enhanced solubility and stability compared to the parent pentacene. The propyl groups improve its processability and make it more suitable for practical applications in organic electronics and other fields.
特性
CAS番号 |
499138-99-7 |
|---|---|
分子式 |
C34H38 |
分子量 |
446.7 g/mol |
IUPAC名 |
2,3,9,10-tetrapropylpentacene |
InChI |
InChI=1S/C34H38/c1-5-9-23-13-27-17-31-21-33-19-29-15-25(11-7-3)26(12-8-4)16-30(29)20-34(33)22-32(31)18-28(27)14-24(23)10-6-2/h13-22H,5-12H2,1-4H3 |
InChIキー |
LNZFNTHELOPBNV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCC)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


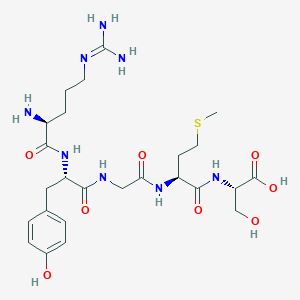
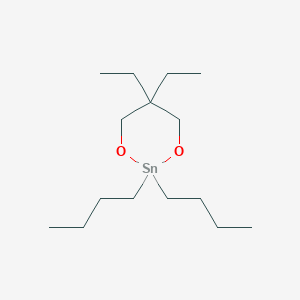
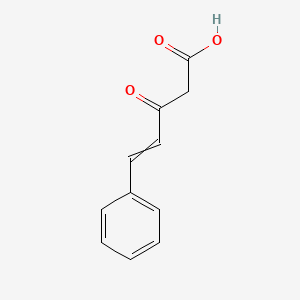
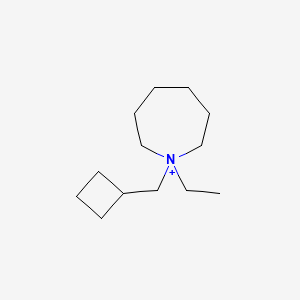
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
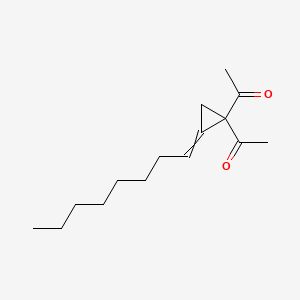
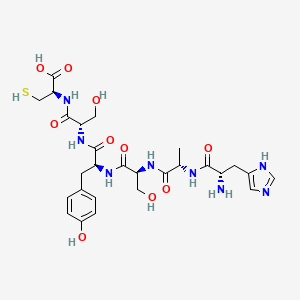
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
